Methyl 3-benzyl-2-hydroxybenzoate
Overview
Description
Methyl 3-benzyl-2-hydroxybenzoate is an organic compound belonging to the class of hydroxybenzoates It is characterized by a benzyl group attached to the third carbon of a methyl 2-hydroxybenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzyl-2-hydroxybenzoate typically involves the esterification of 3-benzyl-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of immobilized enzymes as catalysts in a solvent-free environment has also been explored to enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form various hydroxybenzoate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxybenzoate derivatives.
Substitution: Various substituted hydroxybenzoates depending on the reagents used.
Scientific Research Applications
Methyl 3-benzyl-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Industry: It is used in the production of fragrances, flavorings, and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of methyl 3-benzyl-2-hydroxybenzoate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and antimicrobial activity .
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Known for its use in topical analgesics and fragrances.
Methyl 4-hydroxybenzoate (Methylparaben): Commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 3,5-dihydroxybenzoate: Studied for its antioxidant properties.
Uniqueness: Methyl 3-benzyl-2-hydroxybenzoate stands out due to the presence of the benzyl group, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
methyl 3-benzyl-2-hydroxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-5-8-12(14(13)16)10-11-6-3-2-4-7-11/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLIRUCJONLCLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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